molecular formula C13H11BrClN3O2 B8577387 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide

2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide

Cat. No.: B8577387
M. Wt: 356.60 g/mol
InChI Key: HETVQPDIPSLTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide is a complex organic compound that belongs to the class of substituted benzamides This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, and a methoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-chloro-5-bromopyridine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The resulting amine is then reacted with N-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The amine group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-bromo-pyridine: A precursor in the synthesis of the target compound.

    N-methoxybenzamide: Another related compound with similar structural features.

Uniqueness

2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical properties

Properties

Molecular Formula

C13H11BrClN3O2

Molecular Weight

356.60 g/mol

IUPAC Name

2-[(5-bromo-2-chloropyridin-4-yl)amino]-N-methoxybenzamide

InChI

InChI=1S/C13H11BrClN3O2/c1-20-18-13(19)8-4-2-3-5-10(8)17-11-6-12(15)16-7-9(11)14/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

HETVQPDIPSLTHA-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=CC=C1NC2=CC(=NC=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloro-4-iodo-pyridine (5 g, 15.72 mmole, 1 eq), 2-amino-N-methoxy-benzamide (2.61 g, 15.72 mmole, 1 eq) and K3PO4 (8.34 g, 39.3 mmole, 2.5 eq), and 1,4-dioxane (30 mL) was degassed with N2 for 1 h. To this was added DPEPhos (0.67 g, 1.25 mmole, 0.08 eq) and Pd(OAc)2 (0.07 g, 0.31 mmole, 0.02 eq) and this mixture was degassed again with N2 for 30 min. The resulting mixture was refluxed for overnight. After completion of reaction, solvent was removed under reduced pressure and residue was diluted with water (100 mL) and extracted with 5% MeOH-DCM (3×100 mL). Combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure to give a crude compound. It was purified by column chromatography over silica gel (60-120 mesh) using 20% Ethyl acetate-hexane as the eluant to yield the title compound as off white solid (3.5 g, 62%). 1H-NMR (400 MHz, DMSO-d6): δ 3.56 (s, 3H), 6.88-6.98 (m, 1H), 7.08 (s, 1H), 7.17-7.25 (m, 1H), 7.26-7.35 (m, 1H), 7.82-7.90 (m, 1H), 8.23 (s, 1H), 12.86 (brs, 1H). LC-MS [M+H]+=356.30.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0.07 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.